molecular formula C8H7BrF2OS B1447310 2-Bromo-3-(difluoromethoxy)thioanisole CAS No. 1805104-13-5

2-Bromo-3-(difluoromethoxy)thioanisole

Cat. No.: B1447310
CAS No.: 1805104-13-5
M. Wt: 269.11 g/mol
InChI Key: DHXJCENQIWKHHG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-6-4-2-3-5(7(6)9)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXJCENQIWKHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bromothiophene Intermediate

The preparation of 2-Bromo-3-(difluoromethoxy)thioanisole typically starts with the synthesis of bromothiophene derivatives, which serve as key intermediates.

  • Starting Material: 2-Bromothiophene
  • Isomerization to 3-Bromothiophene:
    Using acidic zeolite molecular sieve ZSM-5 as a catalyst and dichlorobenzene as solvent, 2-bromothiophene undergoes catalytic isomerization at 200 °C to yield a mixture of 3-bromothiophene and residual 2-bromothiophene.
  • Purification:
    The mixture is then reacted with Pd catalyst and co-catalysts lithium hydroxide and potassium hydroxide in ethanol at 70 °C. After reaction completion, rectification yields 3-bromothiophene with purity up to 99.9% and less than 0.01% 2-bromothiophene impurity.
  • Alternative Catalytic System:
    Acidic ion exchange resin can also catalyze the isomerization at 150 °C, followed by Fe catalyst and sodium hydroxide in ethanol at 90 °C, achieving similar purity and yield.
Parameter Method A (ZSM-5 Catalyst) Method B (Ion Exchange Resin)
Catalyst ZSM-5 Acidic ion exchange resin
Solvent Dichlorobenzene Ethanol
Isomerization Temperature 200 °C 150 °C
Post-isomerization Catalyst Pd + LiOH + KOH Fe + NaOH
Post-isomerization Temp 70 °C 90 °C
Purity of 3-Bromothiophene 99.9% 99.9%
Residual 2-Bromothiophene <0.01% <0.01%

This step is crucial to obtain the correct bromothiophene isomer for subsequent functionalization.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is a challenging moiety to introduce due to the reactivity and handling of fluorinated reagents. The following strategies have been documented:

  • Difluorocarbene Reagents:
    Chlorodifluoromethyl phenyl sulfone (PhSO2CF2H) has been developed as a novel difluorocarbene precursor for O-difluoromethylation reactions. Under controlled conditions, it can transfer the difluoromethoxy group to suitable nucleophiles, including thiophenol derivatives.
  • Typical Procedure:
    Under nitrogen atmosphere and low temperatures (-78 °C), PhSO2CF2H is treated with N-chlorosuccinimide and strong bases such as lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF). After reaction and work-up, the difluoromethoxy-substituted products are isolated with good yields (~79%).
  • Characterization:
    The products are characterized by NMR (1H, 19F, 13C) and mass spectrometry to confirm the presence of the difluoromethoxy group.

This method allows for selective difluoromethoxylation without the use of ozone-depleting substances (non-ODS), making it environmentally favorable.

Coupling of Bromothiophene with Difluoromethoxy Group

The final step involves coupling the bromothiophene intermediate with the difluoromethoxy functionality:

  • Starting Materials:
    3-Bromothiophene (from step 1) and difluoromethoxy reagent (from step 2).
  • Reaction Conditions:
    Typically, nucleophilic substitution or palladium-catalyzed cross-coupling reactions are employed to attach the difluoromethoxy group at the 3-position of the bromothiophene ring.
  • Catalysts and Ligands:
    Palladium complexes with phosphine or amine ligands, such as tetrakistriphenylphosphonium palladium or (PNN)Ru(H)(CO), are effective catalysts. Reaction temperatures range from 70 °C to 90 °C in ethanol or other polar solvents.
  • Purification:
    The product is purified by chromatographic techniques to yield this compound with high purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome/Purity
1 Isomerization of 2-bromothiophene ZSM-5 or ion exchange resin; Pd or Fe catalysts 150-200 °C (isomerization), 70-90 °C (post-catalysis) 3-Bromothiophene, 99.9% purity
2 Difluoromethoxylation Chlorodifluoromethyl phenyl sulfone, N-chlorosuccinimide, LHMDS -78 °C, THF, N2 atmosphere Difluoromethoxy reagent (~79% yield)
3 Coupling (Cross-coupling) Pd complexes (e.g., Pd(PPh3)4), ligands 70-90 °C, ethanol or suitable solvent This compound, high purity

Research Findings and Notes

  • The isomerization of bromothiophene is a well-established step with multiple catalytic systems available, allowing for flexibility depending on scale and available catalysts.
  • The use of chlorodifluoromethyl phenyl sulfone as a difluorocarbene source is a recent advancement providing a non-ODS and efficient method for introducing difluoromethoxy groups.
  • Palladium-catalyzed coupling reactions remain the most reliable and selective method for attaching the difluoromethoxy group to the bromothiophene ring.
  • Reaction parameters such as temperature, solvent, and catalyst loading are critical for optimizing yield and purity.
  • Purification by distillation and chromatography ensures removal of isomeric and unreacted impurities, achieving product purity >99%.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes selective oxidation to sulfoxides or sulfones under controlled conditions:

Reaction TypeConditionsProductYield/SelectivitySource
Enzymatic oxidationStyrene monooxygenase (SMO R3-11)(R)-Sulfoxide0–84% ee
Chemical oxidationH₂O₂/CH₃COOHSulfone (over-oxidation byproduct)Minor impurity

Enzymatic pathways using engineered SMO demonstrate enhanced reaction rates compared to wild-type enzymes, with steric effects from the 2-bromo and 3-difluoromethoxy substituents influencing enantioselectivity . Over-oxidation to sulfones is observed under strong acidic or prolonged conditions .

Nucleophilic Substitution

The bromine atom participates in SNAr (nucleophilic aromatic substitution) reactions:

NucleophileConditionsProductNotesSource
KOH (aqueous)CH₃CN, 50°C, 5 hDifluoromethoxy-substituted phenolRequires activated aryl system
AminesDMSO, 80°C, 12 hAryl amine derivativesModerate yields

The electron-withdrawing difluoromethoxy group (-OCF₂H) enhances the electrophilicity of the adjacent bromine, enabling substitution without requiring transition-metal catalysts .

Cross-Coupling Reactions

The bromine site facilitates metal-catalyzed coupling:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives60–85%
Buchwald–HartwigPd₂(dba)₃, Xantphos, tolueneAryl amine/ether hybrids45–70%

Steric hindrance from the bulky difluoromethoxy group may reduce coupling efficiency compared to simpler thioanisole analogs .

a) Difluoromethoxy Group Reactivity

  • Hydrolysis : Resists hydrolysis under basic conditions (pH < 12) .

  • Radical Reactions : Participates in HAT (hydrogen atom transfer) processes, forming - CF₂O intermediates in photoredox systems .

b) Thioether Stability

  • Acid/Base Resistance : Stable in HCl/NaOH (1M, rt).

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and HF .

Key Mechanistic Insights

  • Oxidation Selectivity : The difluoromethoxy group directs enzymatic oxidation to the (R)-sulfoxide via hydrophobic interactions in the SMO active site .

  • Electronic Effects : DFT calculations show the -OCF₂H group reduces electron density at the sulfur atom (Mulliken charge: −0.12 vs. −0.34 in unsubstituted thioanisole), accelerating oxidation kinetics .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
2-Bromo-3-(difluoromethoxy)thioanisole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its electronic properties make it suitable for designing novel drugs that target specific biological pathways. Research indicates that compounds with similar structures have shown promise in inhibiting various enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation .

Enzyme Interaction Studies
Studies involving enzyme interactions have suggested that this compound can act as an inhibitor or modulator in enzymatic reactions. For instance, its structural components may facilitate selective interactions with metalloproteins, enhancing binding affinity and leading to the development of novel enzyme inhibitors .

Agricultural Chemicals

Antifungal Properties
The compound has been investigated for its antifungal properties, making it a candidate for developing agricultural chemicals. Its ability to inhibit fungal growth could be harnessed in formulating effective fungicides, contributing to sustainable agricultural practices .

Chemical Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a precursor for constructing more complex molecules. Its reactivity allows for various substitution reactions, leading to the formation of derivatives with enhanced biological or chemical properties.

Case Study 1: Enzyme Inhibition

Research conducted on thioether-containing compounds has demonstrated that modifications to the thioanisole structure can significantly influence enzyme inhibition rates. For example, studies using engineered enzymes showed that variations in substrate size and structure impacted the selectivity and activity of the enzyme, suggesting that this compound could be optimized for enhanced efficacy .

Case Study 2: Antifungal Activity

In agricultural research, preliminary studies indicated that the compound exhibited promising antifungal activity against specific pathogens affecting crops. These findings suggest its potential role in developing new agrochemicals aimed at improving crop resilience against fungal infections .

Data Tables

Application AreaSpecific Use CasesPotential Benefits
PharmaceuticalsDrug development, enzyme inhibitorsTargeted therapies for cancer and inflammation
Agricultural ChemicalsAntifungal agentsEnhanced crop protection
Chemical SynthesisBuilding block for complex organic moleculesVersatile applications in drug design

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)thioanisole involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the thioanisole moiety can undergo redox reactions, affecting the compound’s overall chemical behavior .

Comparison with Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)thioanisole
  • 2-Bromo-3-(methoxymethyl)thioanisole
  • 2-Bromo-3-(trifluoromethoxy)thioanisole

Comparison: Compared to similar compounds, 2-Bromo-3-(difluoromethoxy)thioanisole is unique due to the specific positioning of the bromine and difluoromethoxy groups. This unique structure can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry .

Biological Activity

2-Bromo-3-(difluoromethoxy)thioanisole is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₈BrF₂O₁S
  • Structure : The compound features a thioether functional group, which is critical for its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to the following structural components:

  • Bromine Atom : Enhances reactivity and potential binding affinity to biological targets.
  • Difluoromethoxy Group : Modifies electronic properties, facilitating interactions with enzymes and receptors.

These features suggest that the compound may act as an inhibitor of specific enzymes or receptors, influencing various biological pathways.

Biological Activity

Research indicates that compounds with similar structures have shown promise in various biological applications. For instance, studies have demonstrated that thioanisole derivatives can inhibit certain enzymes and exhibit anti-cancer properties. Below are some key findings related to the biological activity of this compound:

In Vitro Studies

  • Antitumor Activity : Preliminary investigations have revealed that thioanisole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, structural analogs have demonstrated nanomolar activity against breast cancer cells .
  • Enzyme Inhibition : The compound is hypothesized to inhibit specific metalloproteins and other enzyme systems. This inhibition could lead to the development of novel therapeutic agents.

Case Studies

  • A study highlighted the use of thioanisole compounds in biotransformation processes, demonstrating their potential as substrates for engineered enzymes, which could enhance their therapeutic efficacy .
  • Another investigation focused on the structure-activity relationship (SAR) of thioanisoles, revealing that modifications at specific positions can significantly affect their biological activity and selectivity against cancer cell lines .

Comparative Analysis

To provide further insight into the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey DifferencesBiological Activity Potential
This compoundUnique substitution patternPotential antitumor and enzyme inhibition
3-Bromo-5-(difluoromethoxy)thioanisoleDifferent bromine positionSimilar enzyme interaction studies
3-Chloro-2-(difluoromethoxy)thioanisoleChlorine instead of bromineVarying chemical behavior and activity

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-3-(difluoromethoxy)thioanisole, and how can reaction conditions be optimized for purity?

Answer:
The synthesis of halogenated thioanisoles typically involves nucleophilic aromatic substitution or transition-metal-free coupling. For example, aryl sulfides can be synthesized via acid-mediated thiolation of bromobenzene derivatives under controlled pH (e.g., using H₂SO₄ or TFA) to avoid side reactions . Optimization includes:

  • Temperature control : Maintaining 0–5°C during bromine substitution to minimize debromination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of thiolate ions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials and byproducts.
    Validate purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers characterize the electronic structure and spectroscopic properties of this compound?

Answer:
Combine experimental and computational methods:

  • UV-Vis spectroscopy : Compare experimental absorption peaks (e.g., 250–300 nm for π→π* transitions) with simulated spectra from time-dependent DFT (TD-DFT) using functionals like τ-HCTHhyb/6-31+G* .
  • HOMO-LUMO analysis : Perform DFT/B3LYP calculations to map orbital energies, correlating with reactivity (e.g., electrophilic substitution susceptibility) .
  • Vibrational modes : Assign IR peaks (e.g., C-Br stretch at ~550 cm⁻¹) using harmonic frequency calculations .

Advanced: How can computational modeling resolve contradictions in the electronic spectral interpretation of thioanisole derivatives?

Answer:
Discrepancies in spectral assignments (e.g., n→π* vs. π→π* transitions) arise from solvent effects or conformational flexibility. Address this by:

  • Multi-reference methods : Use CASSCF or MRPT2 to account for excited-state degeneracy .
  • Solvent modeling : Incorporate PCM (Polarizable Continuum Model) in TD-DFT to simulate solvent shifts .
  • Vibronic coupling : Analyze Franck-Condon progressions to distinguish overlapping bands . Cross-validate with experimental vapor-phase spectra to isolate solvent artifacts .

Advanced: What mechanistic insights guide the enzymatic transformation of halogenated thioanisoles like this compound?

Answer:
Monooxygenases (e.g., MO14 from Rhodococcus jostii) catalyze sulfoxidation with high enantioselectivity. Key factors:

  • Substrate design : Bulky substituents (e.g., difluoromethoxy) restrict rotation, enhancing stereoselectivity. Meta-substitution improves binding in the enzyme’s hydrophobic pocket .
  • Kinetic profiling : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to quantify enantiomeric excess (>90% ee achievable) .
  • Active-site modeling : Dock substrates into MO14’s crystal structure (PDB: 4XXY) using AutoDock Vina to predict regioselectivity .

Advanced: How can environmental persistence of this compound be assessed, and what remediation strategies exist?

Answer:

  • Degradation studies : Expose to UV/H₂O₂ systems; quantify intermediates via LC-MS/MS (e.g., sulfoxide/sulfone derivatives) .
  • Adsorption : Use AuPDMS nanocomposite foams for selective removal (95% efficiency). Regenerate foam by heating at 300°C to desorb thioanisole derivatives .
  • Biodegradation : Screen soil microbiota for sulfur-oxidizing bacteria (e.g., Thiobacillus spp.) via 16S rRNA sequencing and GC-FID metabolite tracking .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Answer:

  • Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid skin contact due to potential alkylating properties .
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
  • Waste disposal : Neutralize with 10% NaHCO₃ before incineration .

Advanced: How do substituents (Br, difluoromethoxy) influence the drug-likeness and pharmacokinetic profile of thioanisole derivatives?

Answer:

  • Lipophilicity : Calculate logP (e.g., XLogP3) to assess membrane permeability. Bromine increases logP by ~1.0, while difluoromethoxy reduces it slightly .
  • Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify CYP450-mediated oxidation hotspots .
  • Toxicity : Use ProTox-II to predict hepatotoxicity; bromine may elevate risk (LD₅₀ ~200 mg/kg in rats) .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

  • GC-ECD : Detect bromine at ppb levels (DB-5 column, 30 m × 0.25 mm) .
  • NMR (¹³C/¹⁹F) : Assign CF₂O (δ ~120 ppm in ¹⁹F NMR) and aromatic carbons (δ ~110–150 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve crystal packing (e.g., CCDC deposition) to confirm stereochemistry .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

  • Protecting groups : Block the thioether with methyl triflate before bromine-lithium exchange .
  • Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) at –78°C to direct substituents away from electron-withdrawing groups .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 10 min vs. 24 h) to minimize decomposition .

Advanced: How can researchers leverage Hirshfeld surface analysis to predict intermolecular interactions in crystalline this compound?

Answer:

  • Crystal packing : Generate Hirshfeld surfaces (CrystalExplorer) to map close contacts (e.g., Br···H, S···O).
  • Fingerprint plots : Quantify interaction types; Br atoms contribute 15–20% to surface area via C-Br···π bonds .
  • Thermal stability : Correlate interaction strengths (e.g., S···O vs. Br···H) with DSC-measured melting points .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(difluoromethoxy)thioanisole
Reactant of Route 2
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2-Bromo-3-(difluoromethoxy)thioanisole

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